N'-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide
Overview
Description
The compound “N’-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide” is a complex organic molecule. It contains a benzylidene group attached to a dimethylamino group and a bromine atom, as well as a morpholinylmethyl group attached to a benzohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylidene and benzohydrazide groups suggests that the compound may have a planar structure, while the dimethylamino and morpholinylmethyl groups could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzylidene and benzohydrazide groups could potentially participate in condensation or substitution reactions, while the dimethylamino group could act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethylamino group could make the compound basic, while the bromine atom could make it relatively heavy and polar .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in a chemical reaction, its mechanism of action would depend on its reactivity and the conditions of the reaction .
Safety and Hazards
As with any chemical compound, handling “N’-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a reagent in chemical reactions. If it has biological activity, it could also be studied for potential use as a drug .
Properties
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O2/c1-25(2)20-8-5-17(13-19(20)22)14-23-24-21(27)18-6-3-16(4-7-18)15-26-9-11-28-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPGNMTTZTOGD-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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